molecular formula C7H6BrFO B1333230 2-Bromo-4-fluorobenzyl Alcohol CAS No. 229027-89-8

2-Bromo-4-fluorobenzyl Alcohol

Cat. No.: B1333230
CAS No.: 229027-89-8
M. Wt: 205.02 g/mol
InChI Key: XGAMLBPEVCLQEJ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl Alcohol is an organic compound with the chemical formula C7H6BrFO and a molecular weight of 205.02 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.

Scientific Research Applications

2-Bromo-4-fluorobenzyl Alcohol has several applications in scientific research:

Safety and Hazards

2-Bromo-4-fluorobenzyl alcohol is classified as Acute Tox. 3 Oral . It has the signal word “Danger” and the hazard statements H301 . Precautionary measures include avoiding breathing the dust, mist, gas, or vapors, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluorobenzyl alcohol plays a significant role in biochemical reactions, particularly those involving the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . The compound interacts with enzymes such as cytochrome P450 (CYP) enzymes, which are involved in its metabolism

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and gene expression. The compound can cause changes in cellular metabolism, potentially leading to alterations in metabolic flux and metabolite levels . These effects are important for understanding the compound’s impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. Understanding these mechanisms is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can have both short-term and long-term effects on cells, depending on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These pathways are responsible for the compound’s metabolism and elimination from the body. The interactions with enzymes and cofactors can influence the compound’s metabolic flux and metabolite levels, which are important for understanding its biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles These factors can influence the compound’s activity and function within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorobenzyl Alcohol can be synthesized through several methods. One common method involves the reduction of 2-bromo-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, the reduction of 2-bromo-4-fluorobenzaldehyde can be performed using catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a catalyst such as palladium on carbon (Pd/C). This method allows for the production of larger quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Boronic acids, palladium catalysts

Major Products Formed

    Oxidation: 2-Bromo-4-fluorobenzaldehyde

    Reduction: 2-Bromo-4-fluorobenzylamine

    Substitution: Various substituted benzyl alcohol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluorobenzyl Alcohol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAMLBPEVCLQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378395
Record name 2-Bromo-4-fluorobenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229027-89-8
Record name 2-Bromo-4-fluorobenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-4-fluorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorobenzoic acid (20 g; 91 mmol) in anhydrous THF (300 ml) at −10° C. was added dropwise borane tetrahydrofuran complex (1.0M soln in THF) (136.5 ml; 136.5 mmol). After complete addition the reaction was allowed to stir at room temperature for 4 hours. The reaction was quenched by the dropwise addition of water (20 ml). To the mixture was added saturated K2CO3 (200 ml) and water (300 ml). The organic layer was separated and the aqueous extracted with Et2O (2×300 ml). The combined organics were washed with water (2×500 ml), saturated NaCl (200 ml), dried over Na2SO4, filtered and evaporated to give the title compound (18 g, 96%) as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
136.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluorobenzyl Alcohol
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2-Bromo-4-fluorobenzyl Alcohol
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